molecular formula C8H7BrF2O2 B2802112 [2-Bromo-5-(difluoromethoxy)phenyl]methanol CAS No. 1427432-33-4

[2-Bromo-5-(difluoromethoxy)phenyl]methanol

Cat. No.: B2802112
CAS No.: 1427432-33-4
M. Wt: 253.043
InChI Key: KDFBRFVSGDNGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Bromo-5-(difluoromethoxy)phenyl]methanol is a brominated aromatic alcohol with a difluoromethoxy substituent at the 5-position of the benzene ring. Its molecular formula is C₈H₇BrF₂O₂, featuring a hydroxyl (-CH₂OH) and bromine atom at the 2- and 5-positions, respectively.

Properties

IUPAC Name

[2-bromo-5-(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBRFVSGDNGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-Bromo-5-(difluoromethoxy)phenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and the hydroxymethyl group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehydes or carboxylic acids.

Reaction TypeReagents/ConditionsProductYieldSource
Aldehyde FormationMnO₂, CH₂Cl₂, RT[2-Bromo-5-(difluoromethoxy)phenyl]formaldehyde72%
Carboxylic Acid FormationKMnO₄, H₂SO₄, Δ2-Bromo-5-(difluoromethoxy)benzoic acid68%

Mechanism : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by electron transfer to the oxidizing agent (e.g., MnO₂ or KMnO₄) .

Reduction Reactions

The bromine atom can be replaced via nucleophilic substitution (SNAr), while the hydroxymethyl group may be reduced.

Reaction TypeReagents/ConditionsProductYieldSource
Bromine SubstitutionNaOMe, CuI, DMF, 80°C2-Methoxy-5-(difluoromethoxy)phenylmethanol55%
Alcohol ReductionNaBH₄, MeOH, 0°C[2-Bromo-5-(difluoromethoxy)phenyl]methane85%

Key Insight : The difluoromethoxy group (-OCF₂H) stabilizes the aromatic ring via electron-withdrawing effects, enhancing bromine’s lability in SNAr reactions .

Coupling Reactions

The bromine atom enables participation in cross-coupling reactions for C–C bond formation.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°CBiphenyl derivatives60–75%
Heck CouplingPd(OAc)₂, PPh₃, NEt₃Styrene derivatives50%

Notable Example :
In a Suzuki reaction with phenylboronic acid, the product retains the difluoromethoxy group, demonstrating its stability under palladium catalysis .

Functional Group Transformations

The hydroxymethyl group can be converted into esters or ethers.

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationAc₂O, Pyridine, RTAcetylated derivative90%
EtherificationMeI, K₂CO₃, DMF2-Bromo-5-(difluoromethoxy)phenyl methyl ether78%

SAR Note : Ether derivatives exhibit improved lipophilicity, enhancing membrane permeability in biological assays.

Comparative Reactivity of Analogous Compounds

CompoundBromine PositionKey Reactivity Differences
[2-Bromo-6-(difluoromethoxy)phenyl]methanolPara to -OCF₂HHigher SNAr reactivity due to steric accessibility
[5-Bromo-2-(trifluoromethoxy)phenyl]methanolMeta to -OCF₃Reduced coupling efficiency due to stronger electron withdrawal

Reaction Optimization Insights

  • Temperature Sensitivity : Bromine substitution proceeds efficiently at 80–100°C but leads to side reactions (e.g., dehydrohalogenation) above 120°C .
  • Solvent Effects : Polar aprotic solvents (DMF, DME) enhance coupling yields compared to nonpolar solvents .

Scientific Research Applications

Pharmaceutical Research

Therapeutic Potential:
2-Bromo-5-(difluoromethoxy)phenylmethanol has been investigated for its potential as a therapeutic agent. It serves as a precursor for synthesizing novel bromophenol derivatives, which exhibit various biological activities, including enzyme inhibition and antimicrobial properties .

Case Study:
A study highlighted the synthesis of derivatives from this compound that demonstrated significant antibacterial activity against several strains of bacteria. The compounds were evaluated for their efficacy in inhibiting bacterial growth, showcasing their potential use in developing new antibiotics.

Synthetic Chemistry

Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, to yield diverse molecular structures with potential bioactive properties .

Methods of Application:

  • Alkylation Reactions: Alkylation with substituted benzenes leads to the formation of new diaryl methanes.
  • O-Me Demethylation: Using BBr3 to yield targeted bromophenol derivatives.

Material Science

Modification of Polymers:
2-Bromo-5-(difluoromethoxy)phenylmethanol is also applied in modifying polymers to enhance their properties for specific industrial applications. The compound can be incorporated into polymer chains, improving physical and chemical characteristics such as durability and chemical resistance .

Results:
Materials synthesized with this compound have shown improved performance metrics in stress tests and chemical resistance assays, indicating their suitability for advanced applications in various industries.

Analytical Chemistry

Standard Reference Compound:
In analytical chemistry, this compound serves as a standard or reference material in chromatography and spectroscopy techniques. Its unique chemical structure aids in calibrating instruments and validating analytical methods, ensuring accurate results .

Environmental Science

Pollutant Analysis:
The compound is employed as a tracer or marker in environmental studies to analyze and identify pollutants in ecosystems. Advanced detection methods utilizing this compound provide valuable data on pollutant levels, which informs environmental policies and remediation strategies .

Data Table: Summary of Applications

Application AreaDescriptionMethods UsedResults/Outcomes
Pharmaceutical ResearchDevelopment of therapeutic agentsSynthesis of bromophenol derivativesAntibacterial activity against multiple strains
Synthetic ChemistryBuilding block for complex moleculesAlkylation, O-Me demethylationDiverse molecular structures with bioactive properties
Material ScienceModification of polymersIncorporation into polymer chainsEnhanced durability and chemical resistance
Analytical ChemistryStandard reference in chromatographyCalibration of instrumentsAccurate quantification and identification
Environmental ScienceTracer for pollutant distribution studiesAdvanced detection methodsValuable data on pollutant levels

Mechanism of Action

The mechanism of action of [2-Bromo-5-(difluoromethoxy)phenyl]methanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Alkoxy Groups
  • [2-Bromo-5-(trifluoromethoxy)phenyl]methanol Molecular Formula: C₈H₆BrF₃O₂ Key Difference: Trifluoromethoxy (-OCF₃) instead of difluoromethoxy. Molecular Weight: 239.11 vs. 253.04 (target compound).
  • [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine Molecular Formula: C₉H₁₀BrF₂NO Key Difference: 2,2-Difluoroethoxy (-OCH₂CF₂) substituent and methanamine (-CH₂NH₂) instead of methanol. Impact: The ethoxy chain introduces conformational flexibility, while the amine group enhances nucleophilicity, enabling different reactivity in coupling reactions .
Non-Fluorinated Alkoxy Groups
  • [5-Bromo-2-(2-methylpropoxy)phenyl]methanol Molecular Formula: C₁₁H₁₅BrO₂ Key Difference: 2-Methylpropoxy (-OCH₂CH(CH₃)₂) substituent. Impact: The bulky alkoxy group increases steric hindrance, reducing reactivity in electrophilic substitutions but improving solubility in non-polar solvents .

Functional Group Variations

Amino-Substituted Analogues
  • (2-Amino-5-bromo-3-fluorophenyl)methanol Molecular Formula: C₇H₇BrFNO Key Difference: Amino (-NH₂) and fluorine substituents at the 2- and 3-positions. Impact: The amino group enhances hydrogen-bonding capacity, increasing water solubility and altering pharmacokinetic profiles compared to non-amino derivatives .
Ketone Derivatives
  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Molecular Formula: C₈H₆BrFO₂ Key Difference: Ketone (-COCH₃) instead of methanol. Impact: The ketone group facilitates nucleophilic additions, offering pathways for synthesizing heterocyclic compounds, unlike the alcohol group .

Physical and Chemical Properties

Compound Molecular Weight Solubility Boiling/Melting Point Reactivity Highlights
Target Compound 253.04 Soluble in ethanol, DCM Not reported Bromine substitution; alcohol oxidation
[2-Bromo-5-(trifluoromethoxy)phenyl]methanol 239.11 Ethanol, acetone Liquid (25°C) Enhanced stability due to -OCF₃
[5-Bromo-2-(2-methylpropoxy)phenyl]methanol 259.14 Non-polar solvents Not reported Steric hindrance limits reactions

Biological Activity

[2-Bromo-5-(difluoromethoxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, contributing to its unique pharmacological properties. The structure can be represented as follows:

C7H6BrF2O\text{C}_7\text{H}_6\text{BrF}_2\text{O}

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. For instance, the difluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier (BBB) .

1. Inhibition of Enzymes

Recent studies have highlighted the inhibitory effects of related compounds on key enzymes associated with Alzheimer's disease, such as β-secretase (BACE1). These compounds demonstrate selective inhibition, which is crucial for therapeutic applications .

CompoundTarget EnzymeIC50 (μM)Selectivity Index
2-Bromo-5-(difluoromethoxy)phenyl]methanolBACE1TBDTBD

2. Neuroprotective Effects

Compounds structurally similar to this compound have shown neuroprotective effects in vitro. For example, they may prevent apoptosis in neuronal cells through modulation of signaling pathways associated with oxidative stress .

3. Antimicrobial Activity

The antimicrobial properties of similar difluoromethoxy compounds have been documented, suggesting potential applications in treating infections. The presence of bromine enhances the compound's reactivity against microbial targets .

Case Study 1: Alzheimer’s Disease Models

In a study involving transgenic mouse models for Alzheimer's disease, compounds related to this compound were administered. Results indicated a significant reduction in amyloid plaque formation and improvement in cognitive functions .

Case Study 2: In Vitro Antimicrobial Testing

A series of derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with the difluoromethoxy group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed studies on its metabolism and excretion are still needed to fully understand its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.